molecular formula C19H18FNO3S B2678746 1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 899214-01-8

1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2678746
CAS No.: 899214-01-8
M. Wt: 359.42
InChI Key: SVYJEJNMZQPRMU-UHFFFAOYSA-N
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Description

1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl groups at positions 1 and 6, a 4-fluorobenzenesulfonyl group at position 3, and a ketone group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Ethyl Groups: The ethyl groups at positions 1 and 6 can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst.

    Sulfonylation: The 4-fluorobenzenesulfonyl group is introduced through a sulfonylation reaction, where the quinoline derivative reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine.

    Formation of the Ketone: The ketone group at position 4 can be introduced through oxidation reactions, such as using Jones reagent (chromic acid in acetone).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluorine atom in the 4-fluorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce alcohol derivatives.

Scientific Research Applications

1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used in studies investigating the interaction of quinoline derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-fluorobenzenesulfonyl group can enhance binding affinity and specificity to certain biological targets, while the quinoline core can facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    1,6-Diethyl-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one: Similar structure but with a chlorine atom instead of fluorine.

    1,6-Diethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one: Contains a methyl group instead of fluorine.

    1,6-Diethyl-3-(4-nitrobenzenesulfonyl)-1,4-dihydroquinolin-4-one: Contains a nitro group instead of fluorine.

Uniqueness

The presence of the 4-fluorobenzenesulfonyl group in 1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one imparts unique electronic properties, potentially enhancing its reactivity and binding affinity in biological systems compared to its analogs with different substituents.

Properties

IUPAC Name

1,6-diethyl-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-3-13-5-10-17-16(11-13)19(22)18(12-21(17)4-2)25(23,24)15-8-6-14(20)7-9-15/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYJEJNMZQPRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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